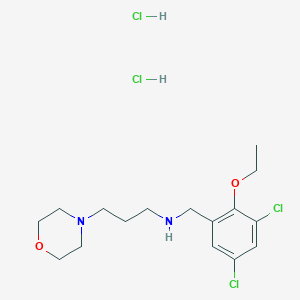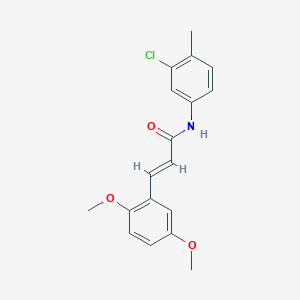
N-(3-chloro-4-methylphenyl)-3-(2,5-dimethoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar acrylamide derivatives involves strategic chemical reactions that allow for the introduction of specific functional groups into the parent structure. For instance, the synthesis of acrylamide derivatives can be achieved through methods such as the reaction of acrylamide with chlorobenzene in the presence of pyridine, which allows for the introduction of aromatic groups into the acrylamide molecule (Wen, 2006). Other synthetic approaches include the polymerization of acrylamide monomers using free-radical techniques, which is a common method for synthesizing polyacrylamide derivatives with varying functional groups (Mohammed et al., 2020).
Molecular Structure Analysis
Molecular structure analysis of acrylamide derivatives, including N-(3-chloro-4-methylphenyl)-3-(2,5-dimethoxyphenyl)acrylamide, involves determining the crystal structures of these compounds. For related compounds, X-ray crystallography has been used to elucidate the molecular structures, revealing details about the spatial arrangement of atoms and the presence of isomeric forms (Shinkre et al., 2008). These analyses are crucial for understanding the chemical behavior and potential applications of these compounds.
Chemical Reactions and Properties
Acrylamide derivatives undergo a variety of chemical reactions, including polymerization, which significantly alters their properties and applications. The polymerization of novel functional acrylamides can result in homopolymers and copolymers that exhibit unique physical and chemical characteristics suitable for specific applications (Ling et al., 1999). Additionally, the functional groups present in these molecules can participate in further chemical reactions, enabling the synthesis of more complex structures and the modification of existing polymers.
Physical Properties Analysis
The physical properties of acrylamide derivatives, such as solubility, melting point, and thermal stability, are influenced by their molecular structure and the nature of their substituents. For example, the solubility of specific acrylamide derivatives in various solvents has been studied to facilitate their use in different industrial and research settings (Yao et al., 2010). These properties are essential for determining the conditions under which these compounds can be stored, handled, and applied in practical applications.
Chemical Properties Analysis
The chemical properties of N-(3-chloro-4-methylphenyl)-3-(2,5-dimethoxyphenyl)acrylamide, such as reactivity and stability, are crucial for its applications. Studies on related compounds have explored their reactivity in various chemical reactions, including polymerization and crosslinking, to produce materials with desirable properties (Huang et al., 2019). These analyses help in understanding how modifications to the acrylamide structure affect its behavior in chemical processes.
Propriétés
IUPAC Name |
(E)-N-(3-chloro-4-methylphenyl)-3-(2,5-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-12-4-6-14(11-16(12)19)20-18(21)9-5-13-10-15(22-2)7-8-17(13)23-3/h4-11H,1-3H3,(H,20,21)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSIZAQNKAKRIQ-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC2=C(C=CC(=C2)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C/C2=C(C=CC(=C2)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-chloro-4-methylphenyl)-3-(2,5-dimethoxyphenyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-1-(1-piperidinyl)-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5599472.png)
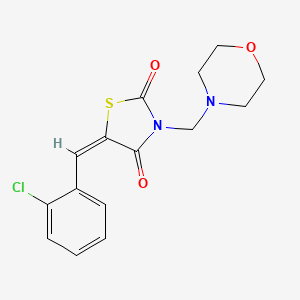
![4-{[(2-bromophenyl)amino]carbonyl}phenyl acetate](/img/structure/B5599486.png)
![2,6-dimethyl-N'-(1-methyl-4-piperidinylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5599492.png)
![(3S*,4R*)-1-[3-(3-chloroisoxazol-5-yl)propanoyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5599506.png)
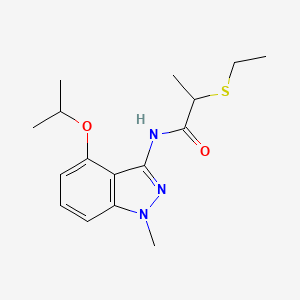
![4-chloro-N'-({5-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2-furyl}methylene)benzohydrazide](/img/structure/B5599530.png)
![ethyl 2-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B5599534.png)
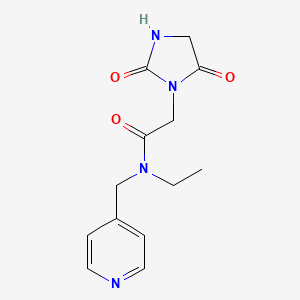
![ethyl 4-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)thio]-3-oxobutanoate](/img/structure/B5599553.png)
![3-butyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5599557.png)
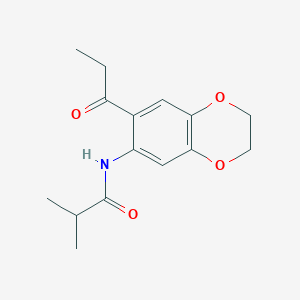
![N-[(3S*,4R*)-1-(5-acetyl-2-pyridinyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5599576.png)
